![molecular formula C27H25BrN4O2S B2682900 3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422287-48-7](/img/structure/B2682900.png)

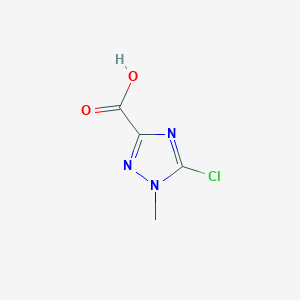

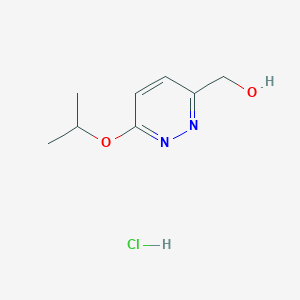

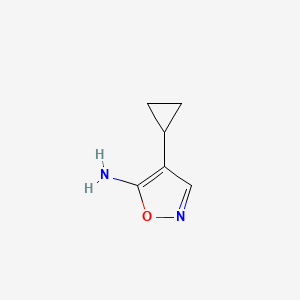

3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C27H25BrN4O2S and its molecular weight is 549.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Binding Affinity and Receptor Activity

Research has explored derivatives of 1,4-benzoxazin-3(4H)-one, benzoxazolin-one, and benzoxazolin-dione, which share structural similarities with the query compound, particularly in their potential to interact with biological receptors. Studies have shown that these derivatives exhibit significant binding affinity and functional activity at 5-HT1A and 5-HT2A receptors, suggesting potential applications in neuroscience and pharmacology. Specifically, compounds with these structural motifs have been investigated for their anxiolytic and antidepressant properties, as well as for their role as antagonists or partial agonists of specific serotonin receptors (Mokrosz et al., 1999).

Antituberculosis and Cytotoxicity Studies

Another research avenue for structurally related compounds involves their antituberculosis activity. A study synthesized 3-heteroarylthioquinoline derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis. Among the compounds tested, specific derivatives exhibited potent activity, highlighting the potential of these molecules in developing new antituberculosis agents. Moreover, these compounds showed no cytotoxic effects against mouse fibroblasts, indicating a favorable therapeutic index (Chitra et al., 2011).

Synthesis and Transformations

The synthesis and chemical transformations of hetarylquinolines, including those with thiazolidine and dihydrothiazole rings, demonstrate the chemical versatility of compounds related to the query molecule. Such studies contribute to the broader understanding of synthetic strategies and chemical properties, potentially leading to new materials or pharmaceutical agents (Aleqsanyan & Hambardzumyan, 2021).

Antiviral Activity

The synthesis and evaluation of Schiff bases of some 2-phenyl quinazoline-4(3)H-ones for their antiviral activity represent another significant area of research. These studies aim to identify new therapeutic agents by exploring the antiviral potential of quinazoline derivatives, which could offer insights into the development of treatments for various viral infections (Kumar et al., 2010).

Properties

IUPAC Name |

3-[[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl]-6-bromo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31BrN4O2S/c28-22-10-11-24-23(16-22)26(34)32(27(35)29-24)18-20-6-8-21(9-7-20)25(33)31-14-12-30(13-15-31)17-19-4-2-1-3-5-19/h1-9,22-24H,10-18H2,(H,29,35) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEXZZHHHUGGQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1Br)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2682817.png)

![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2682835.png)

![N-cyclopentyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2682836.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid](/img/structure/B2682840.png)